N-Acetyl-1-aspartylglutamic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-1-aspartylglutamic acid is synthesized enzymatically from its two precursors, N-acetylaspartic acid and glutamic acid. The synthesis involves the formation of a peptide bond between these two molecules .
Industrial Production Methods: The industrial production of this compound typically involves the use of recombinant DNA technology to produce the necessary enzymes for its synthesis. These enzymes catalyze the formation of the peptide bond under controlled conditions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-1-aspartylglutamic acid undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is hydrolyzed in the synaptic space by specific peptidases .
Common Reagents and Conditions: The hydrolysis of this compound is typically catalyzed by enzymes such as glutamate carboxypeptidase II. This reaction occurs under physiological conditions, with the presence of water and appropriate pH levels .
Major Products: The primary products of the hydrolysis of this compound are N-acetylaspartic acid and glutamic acid .
Scientific Research Applications
N-Acetyl-1-aspartylglutamic acid has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a neuromodulator in studies of glutamatergic synapses and has been investigated for its potential therapeutic effects in various neurological conditions . Additionally, it is used in the development of antiallergic medications for eye drops and nasal preparations .
Mechanism of Action
N-Acetyl-1-aspartylglutamic acid exerts its effects by activating the metabotropic glutamate receptor type 3. This activation leads to the inhibition of the release of neurotransmitters and the regulation of gene expression . The compound’s interaction with this receptor causes an activation of G proteins, which reduce the concentration of second messengers such as cAMP and cGMP in nerve cells and glia .
Comparison with Similar Compounds
- N-Acetylaspartic acid
- Glutamic acid
- N-Acetylaspartylglutamate
Comparison: N-Acetyl-1-aspartylglutamic acid is unique in its ability to act as a neuromodulator by activating the metabotropic glutamate receptor type 3. This distinguishes it from other similar compounds, such as N-acetylaspartic acid and glutamic acid, which do not have the same neuromodulatory effects .
Properties
Molecular Formula |
C11H16N2O8 |
---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
2-[(2-acetamido-3-carboxypropanoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21) |
InChI Key |
OPVPGKGADVGKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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